

Spectroscopic Analysis of 2-Bromo-1-phenylpropane: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-phenylpropane

Cat. No.: B146064

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromo-1-phenylpropane**, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **2-bromo-1-phenylpropane** provide detailed information about its proton and carbon framework.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-bromo-1-phenylpropane** was acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.15 - 7.35	Multiplet	5H	-	Aromatic protons (C ₆ H ₅)
4.25	Multiplet	1H	-	Methine proton (-CHBr)
3.10 & 3.35	Multiplet	2H	-	Methylene protons (-CH ₂)
1.65	Doublet	3H	~7 Hz	Methyl protons (-CH ₃)

¹³C NMR Spectral Data

The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts (δ) are provided in ppm.

Chemical Shift (δ) ppm	Assignment
139.5	Quaternary Aromatic Carbon (C-ipso)
129.0	Aromatic Carbons (C-ortho/C-meta)
128.8	Aromatic Carbons (C-ortho/C-meta)
127.2	Aromatic Carbon (C-para)
50.5	Methine Carbon (-CHBr)
44.5	Methylene Carbon (-CH ₂)
25.0	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **2-bromo-1-phenylpropane**, typically recorded as a liquid film, reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3080 - 3030	Medium	Aromatic C-H	Stretching
2970 - 2860	Medium	Aliphatic C-H	Stretching
1605, 1495, 1455	Medium to Strong	C=C	Aromatic Ring Stretching
750, 700	Strong	C-H	Aromatic Out-of-plane Bending
650 - 550	Medium to Strong	C-Br	Stretching

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-bromo-1-phenylpropane** provides information about its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation.

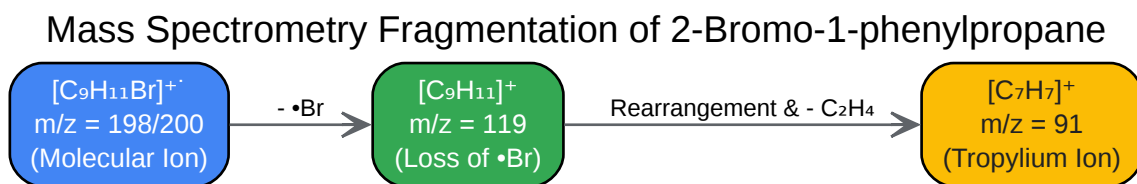
Mass Spectral Data

The mass spectrum exhibits a molecular ion peak and several characteristic fragment ions. The presence of bromine is indicated by the isotopic pattern (M⁺ and M+2 peaks in a ~1:1 ratio).

m/z	Relative Intensity (%)	Assignment
198/200	~10	[M] ⁺ , Molecular ion (C ₉ H ₁₁ Br) ⁺
119	100	[M - Br] ⁺ , Loss of Bromine radical
91	~80	[C ₇ H ₇] ⁺ , Tropylium ion
43	~30	[C ₃ H ₇] ⁺ , Propyl cation

Fragmentation Pathway

The primary fragmentation pathway involves the loss of the bromine radical to form a stable secondary carbocation, which can then rearrange to the highly stable tropylium ion.



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Caption: Proposed mass spectrometry fragmentation pathway of **2-bromo-1-phenylpropane**.

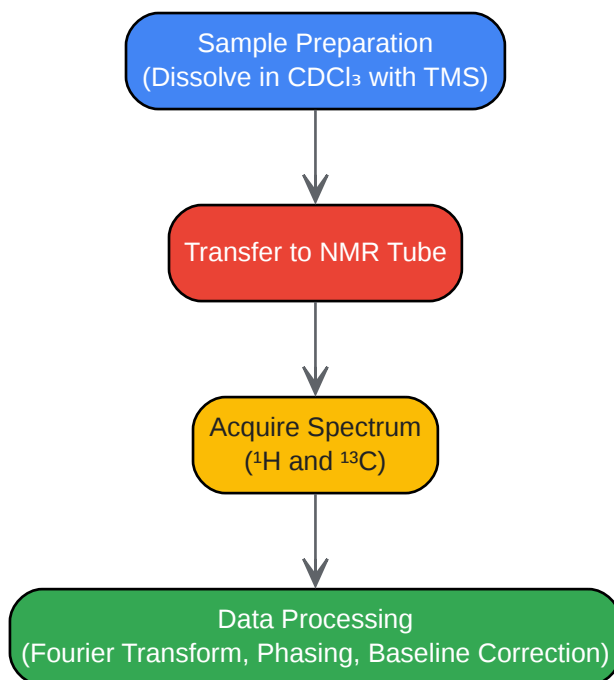
Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described.

NMR Spectroscopy

A sample of **2-bromo-1-phenylpropane** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for 1H). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

NMR Spectroscopy Workflow



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Caption: General workflow for acquiring NMR spectra.

IR Spectroscopy

For a liquid sample like **2-bromo-1-phenylpropane**, a neat (undiluted) spectrum is typically obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In the electron ionization (EI) source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged

ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.^[1]

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References

- 1. chromatographyonline.com [chromatographyonline.com]
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